2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is a synthetic organic compound characterized by its unique structure, which integrates a tetrazole ring and an ethanol side chain. The compound's molecular formula is C10H12ClN5O, and it has a molecular weight of 253.69 g/mol. The presence of the 4-chlorobenzyl group enhances its biological activity, making it significant in medicinal chemistry and pharmacology. This compound is particularly noted for its potential therapeutic applications due to its interaction with various biological targets, including enzymes and receptors involved in neurological functions.
The compound is synthesized through established organic chemistry methods, often involving reactions between 4-chlorobenzylamine and tetrazole derivatives. It can be sourced from chemical suppliers or synthesized in laboratory settings.
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol falls under the category of tetrazole derivatives, which are known for their diverse biological activities and applications in drug development. It is classified as an organic compound with both amine and alcohol functional groups, contributing to its reactivity and potential medicinal properties.
The synthesis of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol typically involves the following steps:
The reaction conditions typically require:
The molecular structure of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol features:
| Property | Value |
|---|---|
| CAS Number | 1459280-13-7 |
| Molecular Formula | C10H12ClN5O |
| Molecular Weight | 253.69 g/mol |
| IUPAC Name | 2-[5-[(4-chlorophenyl)methylamino]tetrazol-2-yl]ethanol |
| InChI | InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-12-10-13-15-16(14-10)5-6-17/h1-4,17H,5-7H2,(H,12,14) |
| InChI Key | XSNTUNOUBUGDHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNC2=NN(N=N2)CCO)Cl |
The compound can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol involves its ability to interact with various biological targets:
The compound exhibits typical physical properties associated with organic molecules, such as solubility in organic solvents.
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | Not specified in sources |
| Boiling Point | Not specified in sources |
| Solubility | Soluble in organic solvents |
The compound has several potential applications:
CAS No.: 152404-52-9
CAS No.: 81797-53-7
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9
CAS No.: 62332-76-7